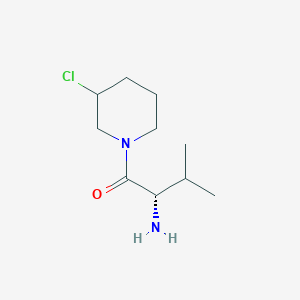
(S)-2-Amino-1-(3-chloro-piperidin-1-yl)-3-methyl-butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-1-(3-chloro-pipéridin-1-yl)-3-méthylbutan-1-one est un composé chimique avec une structure complexe qui comprend un groupe amino, un cycle pipéridine et un atome de chlore
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (S)-2-Amino-1-(3-chloro-pipéridin-1-yl)-3-méthylbutan-1-one implique généralement plusieurs étapes, notamment la formation du cycle pipéridine et l'introduction de l'atome de chlore. Les voies de synthèse et les conditions de réaction spécifiques peuvent varier, mais les méthodes courantes comprennent:
Formation du cycle pipéridine: Cette étape implique souvent la cyclisation d'un précurseur approprié pour former le cycle pipéridine.
Méthodes de production industrielle
Les méthodes de production industrielle de (S)-2-Amino-1-(3-chloro-pipéridin-1-yl)-3-méthylbutan-1-one peuvent impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Ces méthodes comprennent souvent des procédés à flux continu et l'utilisation de catalyseurs avancés pour améliorer l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
(S)-2-Amino-1-(3-chloro-pipéridin-1-yl)-3-méthylbutan-1-one peut subir divers types de réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction: Les réactions de réduction peuvent convertir le composé en ses alcools ou amines correspondants.
Substitution: L'atome de chlore peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent:
Agents oxydants: Permanganate de potassium, trioxyde de chrome.
Agents réducteurs: Hydrure d'aluminium et de lithium, borohydrure de sodium.
Nucléophiles: Ammoniac, amines, thiols.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
(S)-2-Amino-1-(3-chloro-pipéridin-1-yl)-3-méthylbutan-1-one a un large éventail d'applications de recherche scientifique, notamment:
Chimie: Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie: Étudié pour son activité biologique potentielle et ses interactions avec les cibles biologiques.
Médecine: Enquête sur ses effets thérapeutiques potentiels et comme composé principal pour le développement de médicaments.
Industrie: Utilisé dans la production de divers produits et matériaux chimiques.
Mécanisme d'action
Le mécanisme d'action de (S)-2-Amino-1-(3-chloro-pipéridin-1-yl)-3-méthylbutan-1-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des récepteurs ou à des enzymes, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
(S)-2-Amino-1-(3-chloro-piperidin-1-yl)-3-methyl-butan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-1-(3-chloro-piperidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
1-(3-Chloro-pipéridin-1-yl)-éthanone: Un composé structurellement similaire avec un cycle pipéridine et un atome de chlore.
1-(®-3-Chloro-pipéridin-1-yl)-éthanone: Un autre composé similaire avec une stéréochimie différente.
Propriétés
Formule moléculaire |
C10H19ClN2O |
|---|---|
Poids moléculaire |
218.72 g/mol |
Nom IUPAC |
(2S)-2-amino-1-(3-chloropiperidin-1-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C10H19ClN2O/c1-7(2)9(12)10(14)13-5-3-4-8(11)6-13/h7-9H,3-6,12H2,1-2H3/t8?,9-/m0/s1 |
Clé InChI |
NZXBSQVIGCLLFD-GKAPJAKFSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N1CCCC(C1)Cl)N |
SMILES canonique |
CC(C)C(C(=O)N1CCCC(C1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-Methyl-2-(3-methylbutoxy)phenyl]boranediol](/img/structure/B11755980.png)
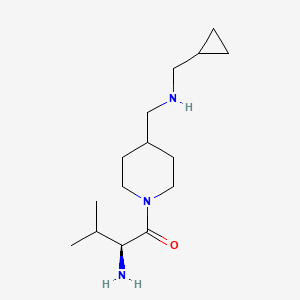
![[(1-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755993.png)
![Naphtho[2,1-b]benzofuran-10-ylboronic acid](/img/structure/B11756008.png)
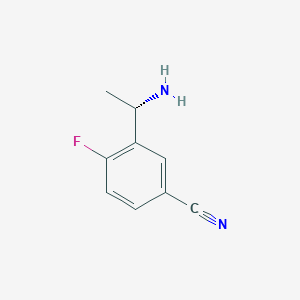

![4-[7,16,17,26,27-pentakis(4-formylphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzaldehyde](/img/structure/B11756023.png)
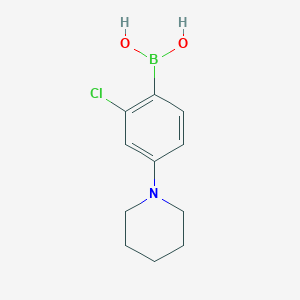
![1-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride](/img/structure/B11756029.png)

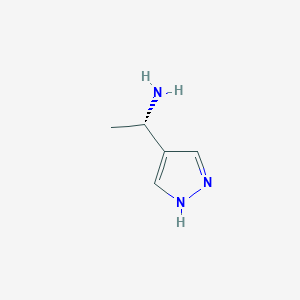
![1-(2,2-difluoroethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11756042.png)
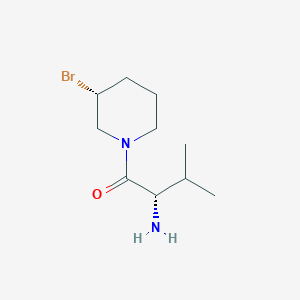
![6-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11756065.png)
